![molecular formula C24H26N4O3 B2699240 (4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone CAS No. 1251677-80-1](/img/structure/B2699240.png)
(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone
is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety, which is a type of benzodioxine . This compound could potentially be useful as an immunomodulator .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety is a key part of the structure .Applications De Recherche Scientifique
- The compound’s unique structure suggests potential anti-cancer properties. Researchers have explored its effects on cancer cell lines, particularly in inhibiting tumor growth or metastasis. Further studies are needed to understand its precise mechanisms and potential clinical applications .
- Immunomodulators play a crucial role in regulating the immune system. This compound may act as an immunomodulator, affecting immune responses, inflammation, and autoimmune conditions. Investigating its impact on immune cells and cytokine production could yield valuable insights .
- Aurora kinases are essential for cell division and are often dysregulated in cancer. Compounds that inhibit these kinases have therapeutic potential. Researchers have explored whether our compound can selectively inhibit Aurora kinases, making it a candidate for cancer therapy .
- Interestingly, derivatives of this compound have been investigated as α2-Adrenoceptor subtype C (alpha-2C) antagonists. These compounds may hold promise for treating sleep-related breathing disorders, including obstructive and central sleep apneas and snoring .
- The compound has been utilized in palladium-catalyzed asymmetric intramolecular O-arylation reactions. This method allows the formation of (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanols with high enantioselectivity. Such reactions are valuable in synthetic chemistry .
- The single crystal X-ray structure of this compound has been elucidated, revealing its three-dimensional arrangement. Understanding its crystal structure aids in predicting its properties, stability, and interactions with other molecules .
Anti-Cancer Potential
Immunomodulation
Aurora Kinase Inhibition
Sleep-Related Breathing Disorders
Palladium-Catalyzed O-Arylation
Crystallography and Structural Studies
Orientations Futures
Propriétés
IUPAC Name |
[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-7-methyl-1,8-naphthyridin-3-yl]-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-15-7-9-28(10-8-15)24(29)19-14-25-23-18(5-3-16(2)26-23)22(19)27-17-4-6-20-21(13-17)31-12-11-30-20/h3-6,13-15H,7-12H2,1-2H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYYXESCPKHGJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC5=C(C=C4)OCCO5)C=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.